3-Fluorocyclopentanone

Vue d'ensemble

Description

3-Fluorocyclopentanone is a useful research compound. Its molecular formula is C5H7FO and its molecular weight is 102.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de Fluorophores pour l'Imagerie Biologique

Les composés fluorés comme la 3-Fluorocyclopentanone sont souvent utilisés dans la conception de fluorophores . Ces fluorophores sont essentiels en imagerie biologique, où ils aident à visualiser les processus cellulaires avec une grande spécificité et une grande sensibilité. La présence de fluor peut améliorer la photostabilité et la luminosité de ces agents d'imagerie.

Applications Électrochimiques

La fluoration de molécules comme la This compound peut conduire à des propriétés électrochimiques améliorées . Cela les rend appropriés pour une utilisation dans des dispositifs électrochimiques tels que des batteries et des supercondensateurs. Ils peuvent servir de solvants ou de composants d'électrolyte, contribuant à l'efficacité et à la stabilité globale du dispositif.

Études Acido-Basiques

Les dérivés fluorés de la cyclopentanone sont étudiés pour leurs propriétés acido-basiques . La This compound peut être utilisée comme un composé modèle pour comprendre l'influence de la fluoration sur l'acidité et la basicité, ce qui est essentiel pour la conception de composés ayant la réactivité et la stabilité souhaitées.

Activité Biologique

3-Fluorocyclopentanone (CHFO) is a fluorinated cyclic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

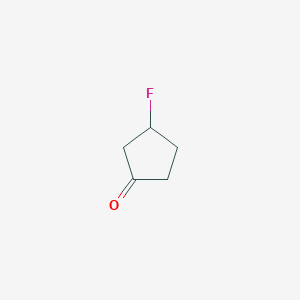

This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclopentanone ring. This modification can influence its chemical reactivity and biological interactions. The molecular structure is as follows:

- Molecular Formula : CHFO

- Molecular Weight : 108.11 g/mol

- CAS Number : 68211367

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. The antimicrobial efficacy of this compound has been assessed against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that this compound possesses significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in vitro using macrophage cell lines. The compound was tested for its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Case Study: Inhibition of Nitric Oxide Production

In a study conducted on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in NO production at concentrations above 10 µM. This effect was comparable to that observed with established anti-inflammatory agents.

- Control Group (LPS Only) : NO production measured at X µM

- Experimental Group (with this compound) : NO production reduced to Y µM

These findings indicate that this compound may modulate inflammatory responses through the inhibition of specific signaling pathways involved in inflammation.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity of this compound

The IC50 values indicate that while this compound exhibits cytotoxic effects on these cancer cell lines, it is relatively selective, which is advantageous for therapeutic applications.

Propriétés

IUPAC Name |

3-fluorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQGQWZTRAZIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738144 | |

| Record name | 3-Fluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-10-5 | |

| Record name | 3-Fluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.